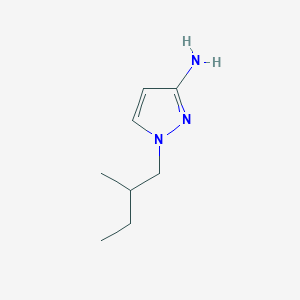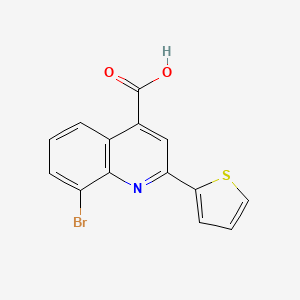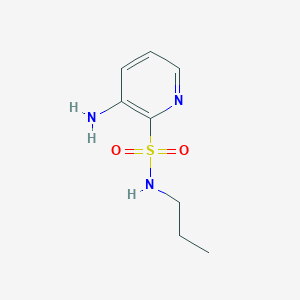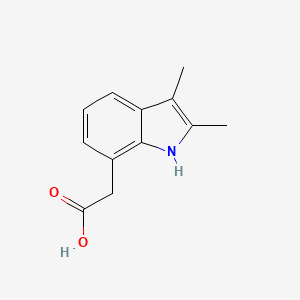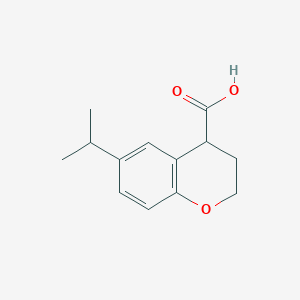
2-Fluoro-1-(2-naphthyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(2-naphthyl)ethanamine is an organic compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol . It is a biochemical used primarily in proteomics research . The compound is characterized by the presence of a fluorine atom attached to the ethanamine group, which is further connected to a naphthyl ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Fluoro-1-(2-naphthyl)ethanamine involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to form a carbon-carbon bond between an aryl halide and an organoboron compound. The reaction conditions are generally mild and tolerant of various functional groups.
Another method involves the fluorination of naphthalene derivatives. For example, 2-fluoronaphthalene can be synthesized by reacting naphthalene with fluorinating agents like potassium fluoride in the presence of copper powder and anhydrous solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
2-Fluoro-1-(2-naphthyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl ketones, while reduction could produce naphthyl amines.
科学的研究の応用
2-Fluoro-1-(2-naphthyl)ethanamine is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions, modifications, and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for various biochemical assays and experiments.
作用機序
The mechanism of action of 2-Fluoro-1-(2-naphthyl)ethanamine involves its interaction with molecular targets, such as enzymes or receptors. The fluorine atom can form hydrogen bonds or electrostatic interactions with amino acid residues in proteins, influencing their activity and function. The naphthyl ring provides hydrophobic interactions, further stabilizing the compound-protein complex.
類似化合物との比較
Similar Compounds
2-Fluoronaphthalene: Similar in structure but lacks the ethanamine group.
1-(2-Naphthyl)ethanamine: Similar but without the fluorine atom.
2-Fluoro-1-(1-naphthyl)ethanamine: Similar but with the fluorine atom attached to a different position on the naphthyl ring.
Uniqueness
2-Fluoro-1-(2-naphthyl)ethanamine is unique due to the presence of both the fluorine atom and the ethanamine group, which confer specific chemical properties and biological activities. The combination of these functional groups allows for unique interactions with proteins and other biomolecules, making it a valuable tool in scientific research.
特性
分子式 |
C12H12FN |
|---|---|
分子量 |
189.23 g/mol |
IUPAC名 |
2-fluoro-1-naphthalen-2-ylethanamine |
InChI |
InChI=1S/C12H12FN/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2 |
InChIキー |
SWUPTKLSWOBWBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CF)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


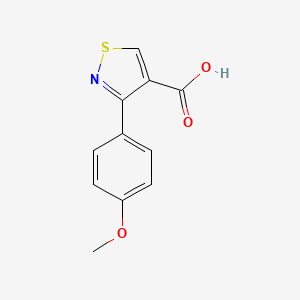
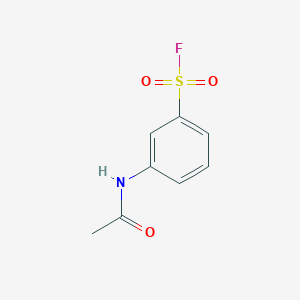

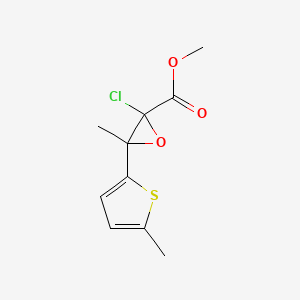

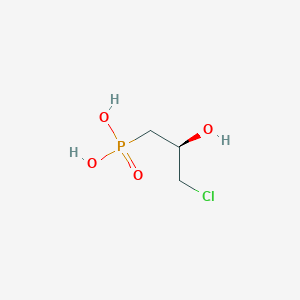
![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)

![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)
